molecular formula C19H16FNOS B14246895 4-[(4-Butoxyphenyl)ethynyl]-2-fluoro-1-isothiocyanatobenzene CAS No. 356798-32-8

4-[(4-Butoxyphenyl)ethynyl]-2-fluoro-1-isothiocyanatobenzene

Katalognummer: B14246895
CAS-Nummer: 356798-32-8
Molekulargewicht: 325.4 g/mol
InChI-Schlüssel: AIGVEAVMTYQLAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(4-Butoxyphenyl)ethynyl]-2-fluoro-1-isothiocyanatobenzene is an organic compound with the molecular formula C17H14FNO2S This compound is known for its unique structural features, which include a butoxyphenyl group, an ethynyl linkage, a fluorine atom, and an isothiocyanate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Butoxyphenyl)ethynyl]-2-fluoro-1-isothiocyanatobenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(4-Butoxyphenyl)ethynyl]-2-fluoro-1-isothiocyanatobenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.

Wissenschaftliche Forschungsanwendungen

4-[(4-Butoxyphenyl)ethynyl]-2-fluoro-1-isothiocyanatobenzene has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-[(4-Butoxyphenyl)ethynyl]-2-fluoro-1-isothiocyanatobenzene involves its interaction with specific molecular targets and pathways. The isothiocyanate group is known for its reactivity with nucleophiles, which can lead to the formation of covalent bonds with biological molecules. This reactivity is exploited in various applications, including the development of bioactive compounds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other ethynyl and isothiocyanate derivatives, such as:

Uniqueness

The uniqueness of 4-[(4-Butoxyphenyl)ethynyl]-2-fluoro-1-isothiocyanatobenzene lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

356798-32-8

Molekularformel

C19H16FNOS

Molekulargewicht

325.4 g/mol

IUPAC-Name

4-[2-(4-butoxyphenyl)ethynyl]-2-fluoro-1-isothiocyanatobenzene

InChI

InChI=1S/C19H16FNOS/c1-2-3-12-22-17-9-6-15(7-10-17)4-5-16-8-11-19(21-14-23)18(20)13-16/h6-11,13H,2-3,12H2,1H3

InChI-Schlüssel

AIGVEAVMTYQLAG-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC1=CC=C(C=C1)C#CC2=CC(=C(C=C2)N=C=S)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.